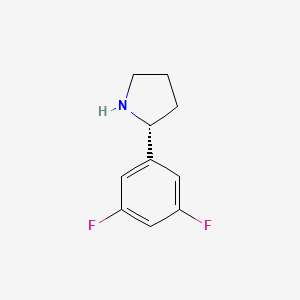

(2R)-2-(3,5-difluorophenyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-(3,5-difluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3,5-difluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a 3,5-difluorophenyl reagent under controlled conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-(3,5-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the phenyl group.

Substitution: Halogenation or other substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various halogenated compounds.

Aplicaciones Científicas De Investigación

1.1. Drug Development

(2R)-2-(3,5-difluorophenyl)pyrrolidine is being investigated as a scaffold for the design of new pharmaceuticals. The pyrrolidine ring is prevalent in many biologically active compounds, including FDA-approved drugs. Its unique structure allows for modifications that can enhance selectivity and potency against specific biological targets.

- Trk Inhibition : This compound has shown significant activity as a tropomyosin receptor kinase (Trk) inhibitor. Trk inhibitors are crucial for treating cancers associated with TRK dysfunction. The difluorophenyl group may improve binding affinity and selectivity for the Trk receptor, making it a candidate for further development in cancer therapeutics.

1.2. Asymmetric Catalysis

Chiral compounds like this compound can serve as ligands in asymmetric catalysis, which is essential for synthesizing enantiopure molecules. This application is vital in drug development, where the chirality of compounds can influence their biological activity and safety profiles.

Material Science Applications

The aromatic difluorophenyl group combined with the cyclic structure of this compound suggests potential applications in material science:

- Self-Assembly : The compound may participate in forming self-assembled structures with unique properties that could be utilized in developing advanced materials with specific functionalities.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrrolidine-based compounds in addressing critical medical challenges:

- A study demonstrated that pyrrolidine derivatives could inhibit penicillin-binding proteins (PBPs), providing a pathway for developing non-beta-lactam antibiotics targeting multidrug-resistant bacterial strains .

- Another research effort focused on creating a library of pyrrolidine scaffolds that exhibited potent anti-biofilm properties against Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Mecanismo De Acción

The mechanism by which (2R)-2-(3,5-difluorophenyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- ®-3-(3,5-difluorophenyl)pyrrolidine

- (S)-3-(3,5-difluorophenyl)pyrrolidine

Comparison

(2R)-2-(3,5-difluorophenyl)pyrrolidine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to its ®- and (S)-isomers, the (2R)-isomer may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.

Actividad Biológica

(2R)-2-(3,5-difluorophenyl)pyrrolidine is a chiral compound with significant biological activity, particularly as an inhibitor of tropomyosin receptor kinases (Trk). This compound's unique structure, characterized by a pyrrolidine ring and a difluorophenyl substituent, positions it as a promising candidate in medicinal chemistry for targeting various biological pathways, especially in cancer therapeutics.

- Molecular Formula : C10H11F2N

- Molecular Weight : 183.20 g/mol

The presence of fluorine atoms in the difluorophenyl group enhances the compound's binding affinity to specific biological targets, which is crucial for its therapeutic potential.

This compound acts primarily by inhibiting Trk receptors. These receptors play a critical role in neurotrophic signaling pathways and are implicated in various cancers when dysregulated. The inhibition of Trk can lead to reduced cell proliferation and increased apoptosis in tumor cells, making this compound a candidate for cancer treatment.

Biological Activity and Research Findings

- Inhibition of Trk Receptors : Studies have demonstrated that this compound effectively inhibits Trk signaling pathways, which are often overactive in certain cancers. This inhibition can lead to decreased tumor growth and enhanced sensitivity to other therapeutic agents.

- Apoptosis Induction : Research indicates that this compound can modulate apoptotic pathways. In particular, it has been shown to regulate the expression of pro-apoptotic and anti-apoptotic genes in hepatocellular carcinoma (HepG2) cells. The expression changes observed include significant downregulation of the Bcl-2 gene, known for its anti-apoptotic properties .

- Gene Expression Modulation : A quantitative real-time PCR analysis revealed that exposure to this compound resulted in altered expression levels of several key genes involved in apoptosis, including members of the TNF family and caspases .

Case Study 1: HepG2 Cell Line

A study investigated the effects of this compound on HepG2 cells, demonstrating that treatment with this compound led to significant changes in gene expression related to apoptosis. The results indicated that it could effectively reduce cell viability and induce apoptosis through mechanisms involving both extrinsic and intrinsic pathways.

| Gene Family | Fold Change | Role |

|---|---|---|

| BCL2 | -2 | Anti-apoptotic |

| TNF | +1.5 | Pro-apoptotic |

| Caspases | +2 | Executioner proteins |

Case Study 2: Cancer Therapeutics

In another study focusing on cancer therapeutics, this compound was combined with other chemotherapeutic agents to evaluate its synergistic effects on tumor growth inhibition. The findings suggested that this compound could enhance the efficacy of existing treatments by sensitizing cancer cells to apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrrolidine derivatives:

| Compound Name | Target Activity | Unique Features |

|---|---|---|

| (S)-2-(3,5-difluorophenyl)pyrrolidine | Moderate Trk inhibition | Different stereochemistry |

| Pyrrolidine-2-carboxamide derivative | Apoptosis regulation | Targets HepG2 cells specifically |

Propiedades

IUPAC Name |

(2R)-2-(3,5-difluorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAOTHVFVJELEL-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.